1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[8-(2,1,3-benzothiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-16-5-6-17(24)22(16)13-8-11-2-3-12(9-13)21(11)18(25)10-1-4-14-15(7-10)20-26-19-14/h1,4,7,11-13H,2-3,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRORYGSBFBCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=NSN=C4C=C3)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the azabicyclo[3.2.1]octane moiety and the pyrrolidine-2,5-dione group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including interactions with biomolecules and cellular pathways.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: The compound can be utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole core is known for its electron-accepting properties, which can influence the compound’s reactivity and interactions. The azabicyclo[3.2.1]octane moiety and pyrrolidine-2,5-dione group contribute to the compound’s overall stability and functionality.
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound is highlighted through comparisons with analogous molecules:
Structural Analogues
Key Differences :
- Benzo-thiadiazole vs. oxadiazole-thione : Sulfur in the former may enhance lipophilicity and π-π stacking compared to oxygen-dominated oxadiazoles .
- Pyrrolidine-2,5-dione vs. glycosides : The former lacks polar sugar moieties, likely reducing solubility but improving blood-brain barrier penetration compared to Zygocaperoside .
Pharmacological Profiles
Hypothetical data inferred from structural analogs:
Mechanistic Insights :
- The benzo-thiadiazole group may act as a hydrogen-bond acceptor, similar to pyridine in oxadiazole derivatives, but with improved redox stability due to sulfur .
Biological Activity
1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including pharmacological effects and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure fused with a pyrrolidine moiety and a benzo[c][1,2,5]thiadiazole group, which is known for its diverse biological properties.
Biological Activity Overview
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown inhibitory effects on oncogenic phosphatases like SHP2, which is linked to cancer progression. For instance, certain benzo[c][1,2,5]thiadiazole derivatives displayed IC50 values in the low micromolar range against SHP2 .
- Anticonvulsant Activity : Compounds structurally related to this compound have been evaluated for anticonvulsant properties. Studies demonstrated that certain derivatives provided significant protection in seizure models at specific dosages .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Protein Tyrosine Phosphatases (PTPs) : The compound may inhibit PTPs such as SHP2 and PTP1B, which are crucial in signal transduction pathways involved in cell growth and differentiation .
- GABA Receptor Modulation : Similar compounds have been noted for their interactions with GABA receptors, suggesting potential use in neurological disorders.
Table 1: Biological Activity of Related Compounds
| Compound Name | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 11g | SHP2 | 2.11 | Inhibitor |
| Compound 4a | GABA | Not Specified | Anticonvulsant |
| Compound 4c | GABA | Not Specified | Anticonvulsant |
Case Studies
- Anticancer Study : A study investigated the effects of various benzo[c][1,2,5]thiadiazole derivatives on cancer cell lines. Compound 11g was highlighted for its selective inhibition of SHP2 over other phosphatases, indicating a promising avenue for targeted cancer therapies .
- Anticonvulsant Evaluation : In a controlled animal study assessing the anticonvulsant efficacy of related compounds, it was found that certain derivatives could significantly delay the onset of seizures induced by pentylenetetrazole (PTZ), demonstrating their potential in treating epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
